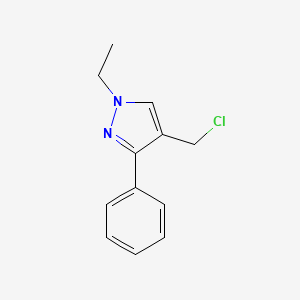
4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole
説明
4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article reviews the biological activity of this specific pyrazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the chloromethylation of 1-ethyl-3-phenylpyrazole. Various methods have been explored in literature, including microwave-assisted synthesis and traditional reflux methods, which yield high purity and good yields of the desired compound .
Biological Activity Overview
The biological activities of pyrazole derivatives are extensive. The following table summarizes key activities associated with this compound and related compounds:
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
- Enzyme Inhibition : It acts as an inhibitor of xanthine oxidase and cyclooxygenase, enzymes involved in purine metabolism and prostaglandin synthesis respectively .
- Cell Cycle Arrest : Studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several studies have explored the efficacy of this compound:
- Anti-inflammatory Efficacy : In a study comparing various pyrazole derivatives, this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
- Cytotoxic Effects on Cancer Cells : Research demonstrated that this compound significantly reduced cell viability in human cancer cell lines (HeLa and A375), with IC50 values indicating potent activity .
科学的研究の応用
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit tumor growth in various cancer cell lines. A notable study demonstrated that pyrazole derivatives possess cytotoxic effects against human cancer cells, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazoles have been reported to modulate inflammatory pathways, potentially offering relief in conditions such as arthritis and other inflammatory disorders. The mechanism often involves inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .
Analgesic Effects
Pyrazole derivatives are known for their analgesic properties, acting through various mechanisms including opioid receptor modulation. The specific structure of this compound may enhance its interaction with pain pathways, making it a candidate for pain management therapies .
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in various animal models. For example, its antinociceptive effects were evaluated using pain models where it exhibited significant pain relief comparable to standard analgesics .
In Vitro Assays
In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound against different cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death in malignant cells while sparing normal cells .
Case Studies
| Study | Compound | Findings |
|---|---|---|
| El Shehry et al. (2019) | This compound | Demonstrated significant antinociceptive activity through opioid receptor modulation. |
| Kenchappa & Bodke (2020) | Various pyrazole derivatives | Reported enhanced cytotoxicity against human cancer cell lines with structural modifications similar to this compound. |
| Girodet et al. (2013) | Pyrazole analogs | Investigated anti-inflammatory effects, indicating potential therapeutic uses in chronic inflammatory diseases. |
特性
IUPAC Name |
4-(chloromethyl)-1-ethyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFRMDPTPDJCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















